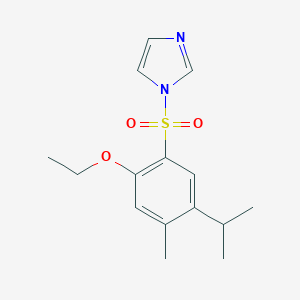
1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole is a chemical compound that has gained significant attention in the field of scientific research. Also known as EIM, it is a sulfonamide-based compound that is widely used in various biochemical and physiological studies.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway of 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole involves the reaction of 2-ethoxy-5-isopropyl-4-methylbenzenesulfonyl chloride with imidazole in the presence of a base.
Starting Materials
2-ethoxy-5-isopropyl-4-methylbenzenesulfonyl chloride, imidazole, base (e.g. triethylamine)
Reaction
Step 1: Dissolve 2-ethoxy-5-isopropyl-4-methylbenzenesulfonyl chloride in a suitable solvent (e.g. dichloromethane)., Step 2: Add imidazole to the solution and stir for several hours at room temperature., Step 3: Add a base (e.g. triethylamine) to the reaction mixture to neutralize the hydrogen chloride generated during the reaction., Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate)., Step 5: Purify the product by column chromatography or recrystallization.
Wirkmechanismus
The mechanism of action of 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole involves the binding of the compound to the ATP-binding site of PKC isoforms. This binding inhibits the phosphorylation of downstream targets and disrupts the signal transduction pathway. EIM has been shown to have a higher affinity for the active site of PKCα and PKCβ than other PKC isoforms.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole have been extensively studied. It has been shown to inhibit the proliferation of various cancer cells such as breast cancer, prostate cancer, and leukemia. EIM has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, it has been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole in lab experiments is its selectivity towards PKC isoforms. This allows researchers to study the specific role of PKC isoforms in various cellular processes. However, one of the limitations of using EIM is its relatively low water solubility, which can affect its bioavailability and potency in vivo.
Zukünftige Richtungen
There are several future directions for the use of 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole in scientific research. One direction is the development of more potent and selective PKC inhibitors based on the structure of EIM. Another direction is the investigation of the role of PKC isoforms in various diseases such as diabetes, cardiovascular diseases, and neurodegenerative diseases. Furthermore, the use of EIM as a tool to study the downstream targets of PKC isoforms and their role in various cellular processes can provide valuable insights into the molecular mechanisms of diseases.
Wissenschaftliche Forschungsanwendungen
1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole has been extensively used in various scientific research applications. It is commonly used as a selective inhibitor of protein kinase C (PKC) isoforms, which play a crucial role in signal transduction pathways. EIM has been shown to inhibit the activity of PKCα, PKCβ, and PKCγ isoforms, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-5-20-14-8-12(4)13(11(2)3)9-15(14)21(18,19)17-7-6-16-10-17/h6-11H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJLDXZRRCQUET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B345945.png)
amine](/img/structure/B345946.png)
amine](/img/structure/B345950.png)
amine](/img/structure/B345953.png)
amine](/img/structure/B345956.png)
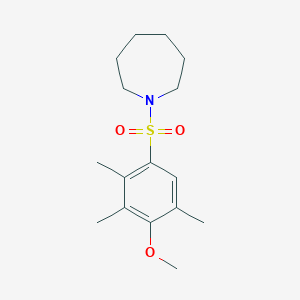
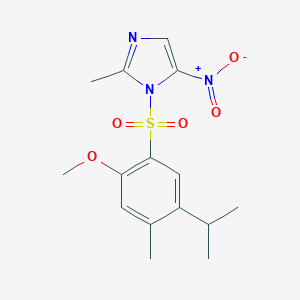
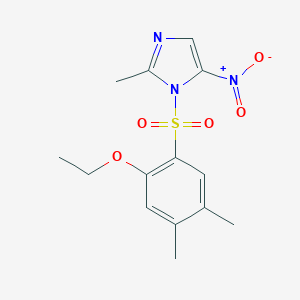
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B346000.png)
![1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B346001.png)
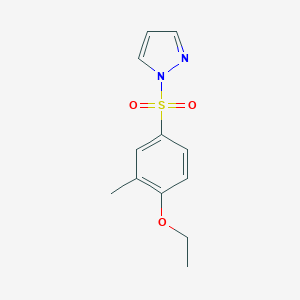
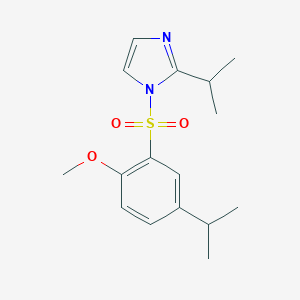

![{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine](/img/structure/B346012.png)